molecular formula C14H17N5 B6136596 3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole

Cat. No. B6136596
M. Wt: 255.32 g/mol
InChI Key: IVLHBFUYXKMTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

TAK-659 inhibits the activity of BTK by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high selectivity for BTK, which makes it a potential candidate for the treatment of cancer and autoimmune diseases. However, its limited solubility in water and low bioavailability may pose challenges in its clinical development.

Future Directions

Future research on TAK-659 could focus on improving its solubility and bioavailability, as well as exploring its potential applications in other areas such as infectious diseases and neurodegenerative disorders. Additionally, further studies could be conducted to investigate the mechanisms underlying its anti-inflammatory properties and potential side effects.

Synthesis Methods

The synthesis of TAK-659 involves the reaction between 4-pyridinyl hydrazine and 3-tert-butyl-1-methyl-1H-imidazol-5-amine. This reaction is catalyzed by palladium acetate and occurs in the presence of a base. The resulting compound is then purified using column chromatography to obtain TAK-659 in its pure form.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the field of oncology. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various types of cancer. TAK-659 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-14(2,3)11-10-13(19(4)18-11)17-12(16-10)9-5-7-15-8-6-9/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLHBFUYXKMTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1NC(=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole

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